molecular formula C24H25ClN2O3S B289404 N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide

N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide

Katalognummer B289404
Molekulargewicht: 457 g/mol
InChI-Schlüssel: IXXRLHHWHCSWPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases. In

Wirkmechanismus

N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide works by binding to the active site of BTK and inhibiting its activity. This prevents the activation of downstream signaling pathways that promote the growth and survival of cancer cells and immune cells. N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide has been shown to have a high affinity for BTK, which may contribute to its selective inhibitory effect.
Biochemical and Physiological Effects
N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide has been shown to have a potent inhibitory effect on BTK activity, which may lead to the suppression of cancer cell growth and immune cell activation. In preclinical studies, N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and multiple myeloma. N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide has also been shown to reduce the activation of immune cells, which may be beneficial in the treatment of autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide is its selective inhibitory effect on BTK, which may reduce the risk of side effects associated with non-selective BTK inhibitors. N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide has also been shown to have a potent inhibitory effect on BTK activity, which may make it a more effective treatment for cancer and autoimmune diseases. However, one limitation of N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide is that it has only been tested in preclinical studies, and its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several future directions for research on N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide. One direction is to further investigate its safety and efficacy in humans, through clinical trials. Another direction is to explore its potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy. Finally, further research is needed to fully understand the mechanism of action of N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide and its potential therapeutic applications in various types of cancer and autoimmune diseases.

Synthesemethoden

The synthesis of N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide involves several steps, starting with the reaction of 2-mercapto-1-benzothiophene with tert-butyl acrylate to form a tert-butyl 2-(benzo[b]thiophen-2-ylthio)acetate intermediate. This intermediate is then reacted with 4-chloroaniline and trifluoroacetic acid to form the tert-butyl 3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate intermediate. Finally, this intermediate is reacted with furfurylamine to form the desired product, N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide.

Wissenschaftliche Forschungsanwendungen

N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases. In particular, it has been shown to inhibit the activity of BTK (Bruton's tyrosine kinase), a key enzyme in the signaling pathway that drives the growth and survival of cancer cells and immune cells. N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide has also been shown to have a selective inhibitory effect on BTK, which may reduce the risk of side effects associated with non-selective BTK inhibitors.

Eigenschaften

Molekularformel

C24H25ClN2O3S

Molekulargewicht

457 g/mol

IUPAC-Name

N-[6-tert-butyl-3-[(4-chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide

InChI

InChI=1S/C24H25ClN2O3S/c1-24(2,3)14-6-11-17-19(13-14)31-23(27-21(28)18-5-4-12-30-18)20(17)22(29)26-16-9-7-15(25)8-10-16/h4-5,7-10,12,14H,6,11,13H2,1-3H3,(H,26,29)(H,27,28)

InChI-Schlüssel

IXXRLHHWHCSWPS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4

Kanonische SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.